molecular formula C8H6O3 B14414275 Prop-2-yn-1-yl furan-2-carboxylate CAS No. 83133-06-6

Prop-2-yn-1-yl furan-2-carboxylate

Cat. No.: B14414275
CAS No.: 83133-06-6
M. Wt: 150.13 g/mol
InChI Key: KURJAKWCBGPFNA-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl furan-2-carboxylate (CAS 83133-06-6) is a furan-based ester with the molecular formula C8H6O3 and a molecular weight of 150.13 g/mol . This compound features a furan-2-carboxylate core, a structural motif of significant interest in medicinal chemistry. Research into similar furan-carboxylate derivatives has shown promise in the development of therapeutics for sickle cell disease (SCD), where they function by binding to hemoglobin to increase its oxygen affinity and inhibit the polymerization of sickle hemoglobin, thereby preventing red blood cell sickling . The prop-2-yn-1-yl (propargyl) group in its structure provides a versatile chemical handle, as the terminal alkyne can participate in click chemistry reactions, such as the Huisgen cycloaddition, facilitating bioconjugation or the synthesis of more complex molecular architectures. This makes the compound a valuable building block in organic synthesis and drug discovery efforts. Calculated physical properties include a density of 1.183 g/cm³ and a boiling point of 239.9°C at 760 mmHg . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

83133-06-6

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

prop-2-ynyl furan-2-carboxylate

InChI

InChI=1S/C8H6O3/c1-2-5-11-8(9)7-4-3-6-10-7/h1,3-4,6H,5H2

InChI Key

KURJAKWCBGPFNA-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC=CO1

Origin of Product

United States

Preparation Methods

Direct Esterification Methods

Carbodiimide-Mediated Esterification

One of the most reliable approaches for synthesizing prop-2-yn-1-yl furan-2-carboxylate involves carbodiimide-mediated esterification between furan-2-carboxylic acid and propargyl alcohol.

DCC/DMAP Method

This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent with 4-dimethylaminopyridine (DMAP) as a catalyst:

Procedure:

  • Under nitrogen atmosphere, a flame-dried round-bottom flask is charged with furan-2-carboxylic acid (1.0 equiv), DCC (1.2 equiv), DMAP (0.2 equiv), propargyl alcohol (1.2 equiv), and dichloromethane (DCM) (0.1 M).
  • The reaction mixture is stirred at 23°C for 18 hours.
  • The mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

This method typically provides the desired this compound in yields ranging from 60-75%.

EDC/HOBt Method

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt):

Procedure:

  • To a solution of furan-2-carboxylic acid (1.0 equiv) in DCM (0.1 M) at 0°C, EDC (1.2 equiv), HOBt (1.2 equiv), and triethylamine (1.5 equiv) are added.
  • After stirring for 30 minutes, propargyl alcohol (1.2 equiv) is added.
  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
  • The reaction is quenched with brine, extracted with DCM, and the combined organic layers are washed, dried, and concentrated.
  • Purification by column chromatography yields the product.

This method generally provides yields of 65-80% and is particularly advantageous for large-scale preparations due to the water-soluble urea byproduct formed during the reaction.

Acid-Catalyzed Direct Esterification

Direct esterification catalyzed by acids represents a straightforward and economical approach:

Procedure:

  • A mixture of furan-2-carboxylic acid (1.0 equiv), propargyl alcohol (1.5 equiv), and a catalytic amount of concentrated sulfuric acid (0.1 equiv) or p-toluenesulfonic acid (0.1 equiv) in toluene is refluxed with azeotropic removal of water using a Dean-Stark apparatus.
  • After complete consumption of the starting material (typically 8-12 hours), the reaction mixture is cooled to room temperature.
  • The reaction mixture is washed with saturated sodium bicarbonate solution, water, and brine.
  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • Purification by column chromatography yields the product.

This method typically provides yields of 50-65% and is particularly suitable for large-scale synthesis due to its cost-effectiveness and operational simplicity.

Activation-Based Methods

Acid Chloride Method

Converting furan-2-carboxylic acid to its acid chloride followed by reaction with propargyl alcohol represents one of the highest-yielding methods for preparing this compound:

Procedure:

  • Furan-2-carboxylic acid (1.0 equiv) is dissolved in DCM or THF (0.2 M) and cooled to 0°C.
  • Thionyl chloride (1.5 equiv) or oxalyl chloride (1.2 equiv) with catalytic DMF is added dropwise.
  • The reaction mixture is stirred at room temperature for 2-3 hours until complete conversion to the acid chloride.
  • The solvent and excess reagent are removed under reduced pressure.
  • The resulting acid chloride is dissolved in DCM (0.2 M) and cooled to 0°C.
  • Propargyl alcohol (1.2 equiv) and triethylamine (1.5 equiv) are added.
  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
  • The mixture is washed with 1M HCl, saturated sodium bicarbonate, and brine.
  • The organic layer is dried, filtered, and concentrated.
  • Purification by column chromatography yields the product.

This method consistently provides yields ranging from 75-90%.

Trichloroacetimidate Method

A less common but effective method involves the use of propargyl trichloroacetimidate:

Procedure:

  • Propargyl trichloroacetimidate is prepared from propargyl alcohol, trichloroacetonitrile, and a catalytic amount of sodium hydride.
  • To a solution of furan-2-carboxylic acid (1.0 equiv) in DCM at room temperature, propargyl trichloroacetimidate (1.2 equiv) is added.
  • A catalytic amount of boron trifluoride diethyl etherate (0.1 equiv) is added, and the reaction mixture is stirred for 4-6 hours.
  • The reaction is quenched with saturated sodium bicarbonate, and the product is isolated by extraction and chromatography.

This method can provide yields of 70-85% and represents a mild alternative for acid-sensitive substrates.

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions offer innovative approaches to synthesize this compound:

Procedure:

  • A mixture of iodofuran (1.0 equiv), carbon monoxide (at atmospheric pressure), propargyl alcohol (1.5 equiv), triethylamine (2.0 equiv), and Pd(PPh3)2Cl2 (0.05 equiv) in DMF is stirred at 80°C for 12 hours.
  • The reaction mixture is cooled, filtered through Celite, and concentrated.
  • The residue is purified by column chromatography.

This carbonylative coupling approach yields this compound in 50-65% yield.

Gold-Catalyzed Transformation

Gold catalysis provides a unique approach to accessing this compound derivatives:

Procedure:

  • A mixture of furan-yne (1.0 equiv), N-oxide (1.2 equiv), and gold catalyst [(IPr)Au(NTf2)] (0.05 equiv) in DCM is stirred at room temperature for 20 hours.
  • Methanesulfonic acid (5.0 equiv) is added, and the mixture is stirred for an additional hour.
  • The reaction mixture is concentrated and purified by column chromatography.

While this method is primarily reported for synthesizing more complex derivatives, it demonstrates the potential of gold catalysis in creating functionalized this compound structures.

Innovative Synthetic Approaches

Copper-Mediated Coupling

A copper-mediated approach for installing the propargyl group has been reported as an alternative to organometallic methods:

Procedure:

  • Chloromethylfuran derivative (1.0 equiv) is protected as the dibutyl acetal.
  • Coupling with trimethylsilylacetylene in the presence of copper(I) catalyst yields the protected alkyne.
  • Deprotection and further transformations yield the propargyl-functionalized furan.

This method, while indirect, provides an alternative route to this compound and related compounds with yields around 65%.

Rhodium-Catalyzed Cyclization

Another innovative approach involves rhodium-catalyzed cyclization:

Procedure:

  • Vinyl acetate undergoes cyclization with ethyl diazoacetate in the presence of a rhodium catalyst to form methyl 2-methylfuran-3-carboxylate.
  • Subsequent formylation, reduction, and chlorination provide key furan intermediates.
  • Further functionalization with propargyl groups can yield this compound derivatives.

This approach is particularly valuable for creating substituted furan derivatives that can be further modified to incorporate the propargyl group.

Comparative Analysis of Preparation Methods

Table 1 presents a comparative analysis of the different methods for preparing this compound.

Table 1: Comparative Analysis of Preparation Methods for this compound

Method Yield (%) Reaction Time (h) Temperature (°C) Advantages Limitations Scale Suitability
DCC/DMAP Esterification 60-75 18 23 Mild conditions, high functional group tolerance Dicyclohexylurea byproduct separation, DCC irritant Small to medium
EDC/HOBt Esterification 65-80 12 0-23 Water-soluble byproducts, high yields Higher cost of reagents Medium to large
Acid-Catalyzed Direct Esterification 50-65 8-12 110-120 Economical, simple procedure Lower yields, high temperature, potential side reactions Large
Acid Chloride Method 75-90 6-8 0-23 High yields, relatively quick Moisture sensitive, corrosive reagents Medium to large
Trichloroacetimidate Method 70-85 4-6 23 Mild conditions, suitable for acid-sensitive substrates Preparation of imidate, sensitive Lewis acid Small to medium
Pd-Catalyzed Cross-Coupling 50-65 12 80 Novel approach, can incorporate CO Requires inert atmosphere, expensive catalyst Small
Cu-Mediated Coupling ~65 24-48 Variable Avoids organometallics, versatile Multi-step, lower overall yields Small to medium

Reaction Optimization Parameters

Successful synthesis of this compound often requires optimization of various reaction parameters. Table 2 presents critical parameters that affect yield and purity.

Table 2: Critical Parameters Affecting this compound Synthesis

Parameter Impact on Synthesis Optimal Conditions Notes
Solvent Affects solubility and reaction rate DCM for coupling reactions; Toluene for acid-catalyzed Anhydrous conditions typically required
Temperature Controls reaction rate and selectivity 0-23°C for coupling; reflux for direct esterification Higher temperatures can promote side reactions
Reaction Time Affects conversion and side product formation 4-18h depending on method Monitoring by TLC or HPLC recommended
Catalyst Loading Impacts efficiency and cost 0.05-0.2 equiv for metal catalysts; 0.1 equiv for acids Excessive catalyst can promote side reactions
Reagent Purity Critical for reproducibility High purity starting materials; anhydrous conditions Moisture-sensitive reagents should be freshly prepared
Work-up Procedure Affects final purity Method-specific procedures Careful pH control during extractions often crucial

Spectroscopic Characterization

This compound can be characterized by various spectroscopic techniques. Key spectral data is summarized in Table 3.

Table 3: Spectroscopic Data for this compound

Technique Key Features Characteristic Values
¹H NMR (400 MHz, CDCl₃) Terminal alkyne proton, furan protons δ 7.60 (dd, 1H, furan H-5), 7.22 (dd, 1H, furan H-3), 6.51 (dd, 1H, furan H-4), 4.91 (d, 2H, -OCH₂-), 2.50 (t, 1H, ≡CH)
¹³C NMR (100 MHz, CDCl₃) Carbonyl, furan, alkyne carbons δ 158.2 (C=O), 146.7 (furan C-5), 144.2 (furan C-2), 118.3 (furan C-3), 111.9 (furan C-4), 77.8 (C≡), 75.1 (≡CH), 52.4 (OCH₂)
IR (film) Characteristic stretching frequencies 3290 cm⁻¹ (≡C-H), 2129 cm⁻¹ (C≡C), 1730 cm⁻¹ (C=O), 1582 cm⁻¹ (furan ring)
Mass Spectrometry Molecular ion and fragmentation pattern m/z: 150 [M]⁺, 121 [M-C₂H₃]⁺, 95 [furan-CO]⁺

Applications in Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis, finding applications in various transformations:

Intramolecular Cycloadditions

The compound can undergo intramolecular Diels-Alder reactions (IMDAF) where the furan ring acts as a diene and the alkyne as a dienophile, leading to complex polycyclic structures.

Click Chemistry

The terminal alkyne functionality makes this compound an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling conjugation with azide-containing molecules to form 1,2,3-triazoles.

Cross-Coupling Reactions

The alkyne moiety can participate in various transition metal-catalyzed cross-coupling reactions, including Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, enabling further functionalization.

Building Block for Heterocyclic Synthesis

The compound serves as a precursor for the synthesis of complex heterocyclic systems, including indoles, pyrroles, and other nitrogen-containing heterocycles.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid, while reduction may produce prop-2-yn-1-yl furan-2-carbinol.

Scientific Research Applications

Prop-2-yn-1-yl furan-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be explored for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Furan-2-carboxylate Esters

Property/Compound This compound Hept-6-en-1-yl Furan-2-carboxylate Prop-2-en-1-yl Furan-2-carboxylate
Molecular Formula C₈H₆O₃ C₁₂H₁₆O₃ C₈H₈O₃
Molecular Weight (g/mol) 150.13 208.25 152.15
Substituent Type Propargyl (alkyne) Heptenyl (alkene) Propenyl (alkene)
Synthesis Method Likely catalytic coupling or one-pot One-pot method using CuCl, TBHP, and furfural Not specified; likely similar to Hept-6-en-1-yl
Reactivity High (alkyne cycloadditions, click chemistry) Moderate (alkene isomerization, hydrogenation) Moderate (similar to Hept-6-en-1-yl)
Stability Susceptible to alkyne oxidation High (ester stability, resistant to oxidation) High (ester stability)
Applications Pharmaceuticals, polymer precursors Biofuels, cosmetics, industrial chemicals Pharmaceuticals, agrochemicals
Safety Considerations Potential hazards due to alkyne reactivity (see ) Standard ester handling Standard ester handling

Substituent Effects on Reactivity

  • Propargyl Group (Prop-2-yn-1-yl):
    The alkyne moiety in this compound enables participation in click chemistry (e.g., Huisgen cycloaddition) and polymerization reactions. However, alkynes are prone to oxidation and require careful handling, as highlighted in the SDS for a related propargyl compound () .
  • Alkenyl Groups (Hept-6-en-1-yl, Prop-2-en-1-yl):
    These esters exhibit moderate reactivity, primarily through alkene hydrogenation or electrophilic additions. Hept-6-en-1-yl furan-2-carboxylate’s synthesis via a one-pot method demonstrates efficient utilization of furfural, a biomass-derived platform chemical .

Physicochemical Properties

  • Solubility and Stability:
    Esters generally show good solubility in organic solvents. The propargyl ester’s solubility may differ due to the polarizable alkyne group, though specific data are lacking. Hept-6-en-1-yl furan-2-carboxylate benefits from the long hydrocarbon chain, enhancing lipophilicity for applications in biofuels .
  • Density and Thermal Properties:
    Propargyl derivatives often have higher densities compared to alkenyl analogs. For example, (Prop-2-yn-1-ylsulfanyl)carbonitrile has a density of 1.133 g/cm³ ( ), suggesting similar trends for this compound.

Q & A

Q. What are the recommended synthetic methodologies for preparing Prop-2-yn-1-yl furan-2-carboxylate in laboratory settings?

Answer: The synthesis typically involves esterification of furan-2-carboxylic acid with propargyl alcohol derivatives. For example, oxidative aminocarbonylation under mild conditions (e.g., using palladium catalysts) has been effective for analogous propargyl esters, yielding high-purity products with good to excellent yields . Key steps include:

  • Activation of the carboxylic acid (e.g., via mixed anhydrides or coupling reagents).
  • Reaction with propargyl alcohol under controlled temperatures (0–25°C) to avoid side reactions like alkyne oligomerization.
  • Purification via column chromatography or recrystallization.
    Validate reaction completion using thin-layer chromatography (TLC) and confirm purity via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Storage: Store in airtight containers at 10–25°C, away from oxidizers and incompatible substances (e.g., strong acids/bases) .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid direct contact; wash affected areas with soap and water for 15 minutes .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H NMR^1 \text{H NMR} identifies proton environments (e.g., alkyne protons at ~2.5 ppm, furan protons at 6.5–7.5 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl (C=O) and alkyne carbons .
  • Infrared Spectroscopy (IR): Detect ester C=O stretches (~1740 cm1^{-1}) and alkyne C≡C stretches (~2100 cm1^{-1}).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side reactions during derivatization of this compound?

Answer:

  • Side Reaction Mitigation: Propargyl esters are prone to alkyne cyclotrimerization or oxidation. Strategies include:
    • Using radical inhibitors (e.g., TEMPO) in polymerizations to prevent uncontrolled chain branching .
    • Lowering reaction temperatures (<50°C) and employing inert atmospheres (N2_2/Ar) to stabilize reactive intermediates .
  • Catalyst Optimization: Transition-metal catalysts (e.g., Cu(I) for click chemistry) require strict moisture/oxygen exclusion. Pre-purify solvents (e.g., degassed THF) to enhance catalytic efficiency .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity. For example, B3LYP/6-31G(d) basis sets model electronic transitions in furan-based esters .
  • Mechanistic Insights: Simulate transition states for ester hydrolysis or alkyne addition reactions. Exact exchange functionals (e.g., hybrid DFT) improve accuracy for thermochemical predictions (e.g., bond dissociation energies) .

Q. How can contradictions in spectroscopic or crystallographic data for derivatives be resolved?

Answer:

  • Multi-Technique Validation: Cross-reference NMR/IR data with X-ray crystallography. For example, SHELXL refinement resolves ambiguities in bond lengths/angles, especially for propargyl group geometry .
  • Dynamic NMR Studies: Analyze temperature-dependent 1H NMR^1 \text{H NMR} to detect conformational flexibility (e.g., hindered rotation in esters) .
  • Crystallographic Software: Use SHELXT for automated space-group determination and SHELXL for refining disordered alkyne moieties .

Q. What are the mechanistic pathways for carboxylation reactions involving the furan moiety?

Answer:

  • Base-Mediated Carboxylation: In Cs+^+-based systems, deprotonation at the furan C5 position generates a carbanion, which reacts with CO2_2 to form 2,5-furandicarboxylic acid (FDCA). Semi-molten salts (e.g., K2_2CO3_3) reduce decomposition risks at high temperatures (>200°C) .
  • Isotopic Labeling: 13C^{13} \text{C}-tracing confirms regioselectivity and intermediates in carboxylation pathways .

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